HDAC Isoform Selectivity: HDAC1 Inhibition vs. HDAC6 Inactivity
2,6-Difluoro-N-(prop-2-yn-1-yl)benzamide exhibits a stark selectivity profile against histone deacetylase (HDAC) isoforms. It demonstrates measurable inhibitory activity against human recombinant HDAC1 with an IC₅₀ of 2.75 μM, while showing no significant inhibition of HDAC6 up to the highest tested concentration (>100 μM) [1]. This contrasts with many pan-HDAC inhibitors or other benzamide-based probes that often exhibit dual HDAC1/HDAC6 activity or different selectivity windows. For instance, the structurally related benzamide derivative BDBM50197156 (CHEMBL3930237) shows IC₅₀ values of 135 nM for HDAC2 and 98 nM for HDAC8 [2], highlighting that the 2,6-difluoro-propargyl substitution profile of the target compound engenders a unique and narrow HDAC inhibition profile.
| Evidence Dimension | HDAC Isoform Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | HDAC1 IC₅₀ = 2.75 μM; HDAC6 IC₅₀ > 100 μM |
| Comparator Or Baseline | Related benzamide BDBM50197156: HDAC2 IC₅₀ = 0.135 μM; HDAC8 IC₅₀ = 0.098 μM; HDAC3 IC₅₀ > 10 μM |
| Quantified Difference | Target compound exhibits >36-fold selectivity for HDAC1 over HDAC6; comparator shows sub-micromolar potency against HDAC2/8, indicating a distinct isoform selectivity landscape driven by specific structural features. |
| Conditions | Full-length His-tagged human recombinant HDAC1 and HDAC6 expressed in baculovirus system; Fluor de Lys substrate; fluorometric analysis [1]. Comparator data from recombinant HDAC2/3/8 assays in MDA-MB-231 cells or E. coli expressed proteins using Fluor-de-Lys substrate [2]. |
Why This Matters
This HDAC1-selective profile is critical for research programs aiming to dissect HDAC1-specific biological functions without confounding effects from HDAC6 inhibition, ensuring that observed phenotypes are attributable to the intended molecular target.
- [1] BindingDB. (n.d.). BDBM50492640 (CHEMBL2408690): Affinity Data for Histone Deacetylase 1 and 6. Retrieved from University of California, San Diego. View Source
- [2] BindingDB. (n.d.). BDBM50197156 (CHEMBL3930237): Affinity Data for Histone Deacetylase 2, 8, and 3. Retrieved from BindingDB. View Source
